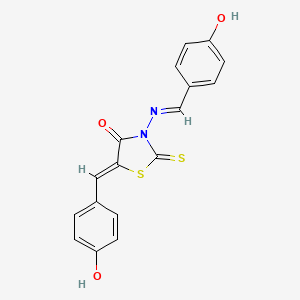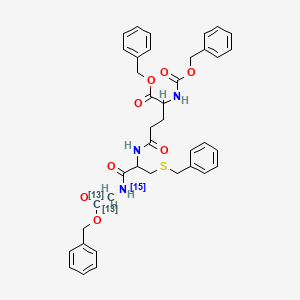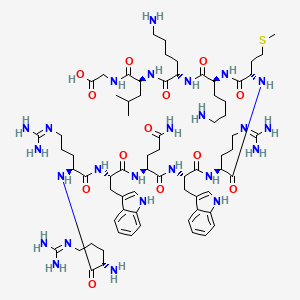
Alr2-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alr2-IN-3 is a potent inhibitor of the enzyme aldose reductase (ALR2), which plays a crucial role in the polyol pathway by catalyzing the reduction of glucose to sorbitol. This compound has shown significant potential in the treatment of diabetic complications, particularly in preventing the accumulation of sorbitol that can lead to various diabetic complications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alr2-IN-3 involves the reaction of specific thiazolidinone derivatives with various amines. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and precise control of reaction parameters to maximize yield and purity. The final product undergoes rigorous quality control to ensure it meets the required standards for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions: Alr2-IN-3 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include various amines, oxidizing agents, and reducing agents. The reactions typically occur under controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with different amines can yield various derivatives with potential therapeutic applications .
Scientific Research Applications
Alr2-IN-3 has been extensively studied for its potential in treating diabetic complications. It has shown promise in inhibiting aldose reductase, thereby preventing the accumulation of sorbitol and reducing the risk of complications such as neuropathy, retinopathy, and nephropathy . Additionally, this compound has been explored for its potential use in other medical conditions where aldose reductase plays a role .
Mechanism of Action
Alr2-IN-3 exerts its effects by binding to the active site of aldose reductase, thereby inhibiting its activity. This inhibition prevents the reduction of glucose to sorbitol, reducing the accumulation of sorbitol in tissues and mitigating the associated complications . The molecular targets and pathways involved include the polyol pathway and the regulation of osmotic balance within cells .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Alr2-IN-3 include other aldose reductase inhibitors such as epalrestat, sorbinil, and zopolrestat .
Uniqueness: this compound is unique in its high potency and selectivity for aldose reductase compared to other inhibitors. It has demonstrated superior binding affinity and inhibitory activity, making it a promising candidate for further research and potential therapeutic applications .
Properties
Molecular Formula |
C17H12N2O3S2 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-[(E)-(4-hydroxyphenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H12N2O3S2/c20-13-5-1-11(2-6-13)9-15-16(22)19(17(23)24-15)18-10-12-3-7-14(21)8-4-12/h1-10,20-21H/b15-9-,18-10+ |
InChI Key |
FWENLZVISCLCNP-PFVOVTSXSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)/N=C/C3=CC=C(C=C3)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)N=CC3=CC=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile](/img/structure/B12395139.png)


![1,3-dimethyl-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-2,4,6-trione](/img/structure/B12395165.png)



![4-[(5-phenyl-1~{H}-imidazol-2-yl)methylamino]-2-(pyridin-3-ylmethoxy)benzenecarboximidamide](/img/structure/B12395180.png)



![3-[[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-(2-pyren-1-ylethynyl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12395190.png)
![(1S,2R,3S,5S,6R,7S,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene;(1R,2S,3R,5R,6S,7R,8S)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene](/img/structure/B12395192.png)

